molecular formula C10H11N3 B1473706 2-Methylquinoline-7,8-diamine CAS No. 1351516-03-4

2-Methylquinoline-7,8-diamine

Cat. No.: B1473706
CAS No.: 1351516-03-4
M. Wt: 173.21 g/mol
InChI Key: BYRUAWJVRINCDW-UHFFFAOYSA-N
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Description

2-Methylquinoline-7,8-diamine (C₁₀H₁₁N₃, MW 173.21 g/mol) is a quinoline derivative featuring a methyl group at position 2 and amino substituents at positions 7 and 7. The quinoline scaffold, a bicyclic aromatic system with a nitrogen heteroatom, confers unique electronic and steric properties. The methyl group enhances lipophilicity and steric effects, while the 7,8-diamine motif enables hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

2-methylquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRUAWJVRINCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methylquinoline-7,8-diamine can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which uses aniline and acrolein in the presence of a strong acid . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact.

Chemical Reactions Analysis

2-Methylquinoline-7,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, ionic liquids, and acids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
2-Methylquinoline-7,8-diamine exhibits various biological activities, making it a valuable compound in drug development. Research has indicated that quinoline derivatives, including this compound, possess antibacterial, anticancer, anti-inflammatory, and antimalarial properties. For instance, studies have shown that compounds with a quinoline scaffold can inhibit certain enzymes and modulate biological pathways effectively .

Case Study:
A study conducted by Shang et al. highlighted the synthesis and evaluation of quinoline derivatives for their bioactivity. The research demonstrated that 2-methylquinoline derivatives exhibited significant antibacterial and anticancer activities when tested against various microbial strains and cancer cell lines .

Synthesis of Complex Organic Molecules

Role as a Precursor:
In synthetic organic chemistry, this compound serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives through functionalization processes. The compound can be synthesized via classical methods such as the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds .

Data Table: Synthesis Methods for this compound

Synthesis MethodDescription
Doebner–von MillerCondensation reaction under acidic conditions to form quinoline derivatives.
Transition Metal CatalysisUtilizes transition metals to facilitate reactions efficiently and selectively.
Green Chemistry ProtocolsEco-friendly methods that minimize waste and environmental impact.

Industrial Applications

Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Quinoline derivatives are known for their ability to impart color in various industrial applications such as textiles and plastics .

Case Study:
Research has shown that quinoline-based dyes exhibit excellent lightfastness and stability, making them suitable for use in high-performance applications. A study on dye formulations revealed that incorporating this compound improved the overall color quality and durability of the dyes used in textile processing .

Coordination Chemistry

Metal Chelation:
The compound also exhibits metal-chelating properties, making it useful in coordination chemistry. Quinoline derivatives can form stable complexes with various metal ions, which are essential in catalysis and material science applications .

Case Study:
A review on the chelation properties of quinolines indicated that this compound effectively binds to metal ions such as copper and zinc, enhancing catalytic activity in organic reactions . This property is particularly valuable in developing catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-7,8-diamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-1,8-diamine

  • Structure: A naphthalene core with amino groups at positions 1 and 8 (C₁₀H₁₀N₂, MW 158.20 g/mol).
  • Reactivity : Forms spiro-N,N-ketals with ninhydrin via acid-catalyzed electrophilic activation .
  • Applications : Precursor for benzimidazole synthesis under mild, catalyst-free conditions .
  • Physical Properties: Lower solubility in polar solvents compared to quinoline derivatives due to the absence of a polar heteroatom .
Property 2-Methylquinoline-7,8-diamine Naphthalene-1,8-diamine
Molecular Weight 173.21 g/mol 158.20 g/mol
pKa (amino groups) ~4.2 ~5.0
Solubility Moderate in polar solvents Low in water
Key Reactivity Coordination, hydrogen bonding Spiro compound formation

Isoquinoline-5,8-diamine

  • Structure: Isoquinoline isomer with amino groups at positions 5 and 8 (C₉H₉N₃, MW 159.19 g/mol).
  • Key Differences: Nitrogen position alters electronic distribution; amino groups are closer to the heteroatom, enhancing basicity (pKa ~8.5 for isoquinoline N) .
  • Applications: Pharmaceutical intermediate, leveraging its dual amino groups for functionalization .

2-Methyl-8-quinolinol

  • Structure: Quinoline with a methyl group at position 2 and hydroxyl at position 8 (C₁₀H₉NO, MW 159.19 g/mol).
  • Key Differences: Hydroxyl group confers acidity (pKa ~8.1) vs. the basic amino groups in this compound.
  • Reactivity : Forms stable metal chelates (e.g., with Zn²⁺, Cu²⁺) due to the hydroxyl-oxygen lone pairs .
  • Unique Property: Superbasic quinolinoquinoline derivatives (pKaH > DMAN in acetonitrile) highlight the impact of substituents on quinoline’s electronic profile .

Research Findings and Implications

  • Electronic Effects: The 7,8-diamine groups in this compound likely enhance its basicity compared to naphthalene-1,8-diamine but reduce it relative to superbasic quinolinoquinolines .
  • Steric Influence: The 2-methyl group may hinder electrophilic substitution at adjacent positions, directing reactivity toward the 7,8-amino sites.
  • Coordination Chemistry: Analogous to isoquinoline-5,8-diamine, the compound could act as a bidentate ligand, forming complexes with transition metals (e.g., Co²⁺, Ni²⁺) .

Biological Activity

Overview

2-Methylquinoline-7,8-diamine is a nitrogen-containing heterocyclic compound derived from quinoline. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The following sections present detailed insights into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N3
  • Molecular Weight : 173.21 g/mol
  • Canonical SMILES : CC1=NC2=C(C=C1)C=CC(=C2N)N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes. The precise mechanisms are context-dependent and vary based on the biological system being studied.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the antiproliferative activity of several quinoline derivatives against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cell lines. The results indicated that compounds similar to this compound showed IC50 values significantly lower than standard treatments like gefitinib, suggesting high potency in inhibiting cancer cell growth .
CompoundCell LineIC50 (μM)Relative Activity
This compoundH-4600.55186-fold better than gefitinib
Similar CompoundHT-290.33150-fold better than gefitinib
Similar CompoundHepG21.24120-fold better than gefitinib

Antibacterial and Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antibacterial and antiviral agent.

  • Antibacterial Effects : The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiviral Effects : Recent studies have indicated that derivatives of quinoline can inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles .

Comparative Analysis with Other Quinoline Derivatives

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound TypeAnticancer ActivityAntibacterial ActivityAntiviral Activity
2-MethylquinolineModerateModerateLow
4-MethylquinolineHighHighModerate
8-HydroxyquinolineVery HighVery HighVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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